

3-Nonene spectroscopic data interpretation and analysis

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Compound of Interest

Compound Name: 3-Nonene

Cat. No.: B053289

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An in-depth analysis of the spectroscopic data for **3-Nonene** is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive interpretation of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for structural elucidation.

Spectroscopic Data of 3-Nonene

3-Nonene (C_9H_{18} , Molecular Weight: 126.24 g/mol) is an alkene with the double bond located at the third carbon.^{[1][2]} It exists as two geometric isomers: cis-(Z) and trans-(E). The spectroscopic data, particularly in IR and NMR, can show subtle differences between these isomers. The data presented here primarily corresponds to the trans-(E) isomer unless otherwise specified.

Infrared (IR) Spectroscopy Data

The IR spectrum of an alkene is characterized by several key absorption bands. For **3-nonene**, these include the C-H stretching vibrations for the sp^2 hybridized carbons of the double bond, the C=C double bond stretch, and the out-of-plane C-H bending vibrations.^{[3][4]}

Frequency (cm ⁻¹)	Intensity	Vibrational Assignment
~3015	Medium	=C-H Stretch
2960-2850	Strong	C-H Stretch (sp ³ C-H bonds)
~1670	Weak-Medium	C=C Stretch (trans-disubstituted)
~965	Strong	=C-H Bend (Out-of-plane, trans)

Note: The C=C stretching vibration for a trans-disubstituted alkene is often weak because the change in dipole moment during the vibration is small.^[4] The strong band at ~965 cm⁻¹ is highly characteristic of a trans-disubstituted double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.4	m (multiplet)	2H	-CH=CH- (Olefinic Protons)
~2.0	m (multiplet)	4H	=CH-CH ₂ - and -CH ₂ -CH= (Allylic Protons)
~1.4	m (multiplet)	6H	-CH ₂ -CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -CH ₃
~0.9	t (triplet)	6H	-CH ₃

¹³C NMR Spectroscopy Data

Chemical Shift (δ , ppm)	Assignment
~131	-CH=CH- (Olefinic Carbons)
~35	=CH-CH ₂ -
~32	-CH ₂ -CH ₂ -CH ₃
~29	=CH-CH ₂ -CH ₂ -
~23	-CH ₂ -CH ₂ -CH ₃
~14	-CH ₃

Mass Spectrometry (MS) Data

Mass spectrometry of alkenes typically shows a distinct molecular ion peak (M^+). The fragmentation patterns are dominated by cleavages that lead to the formation of stable carbocations, particularly resonance-stabilized allylic cations.[\[5\]](#)[\[6\]](#)

m/z (Mass/Charge Ratio)	Relative Abundance	Assignment
126	Moderate	$[M]^+$ (Molecular Ion)
97	Moderate	$[M - C_2H_5]^+$ (Loss of ethyl radical)
83	Moderate	$[M - C_3H_7]^+$ (Loss of propyl radical)
69	Strong	$[C_5H_9]^+$ (Allylic cleavage)
55	Base Peak	$[C_4H_7]^+$ (Allylic cleavage)
41	Strong	$[C_3H_5]^+$ (Allyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alkene like **3-nonene**.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation: As **3-nonene** is a liquid, no specific sample preparation is needed for Attenuated Total Reflectance (ATR) FTIR. A single drop of the neat liquid is sufficient.
- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty ATR to account for atmospheric CO₂ and H₂O.
- Data Acquisition: Place a drop of **3-nonene** onto the center of the ATR crystal. Lower the press to ensure good contact between the sample and the crystal.
- Spectrum Collection: Initiate the scan. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.^[7]
- Processing: After acquisition, perform a baseline correction and peak picking to identify the key absorption frequencies. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-20 mg of **3-nonene**.^{[8][9]}
- Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.^[8] The solvent should not have signals that overlap with the analyte peaks.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, dry 5 mm NMR tube.^[9]
- Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
- Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
- Data Acquisition: The instrument will perform a series of automated steps:

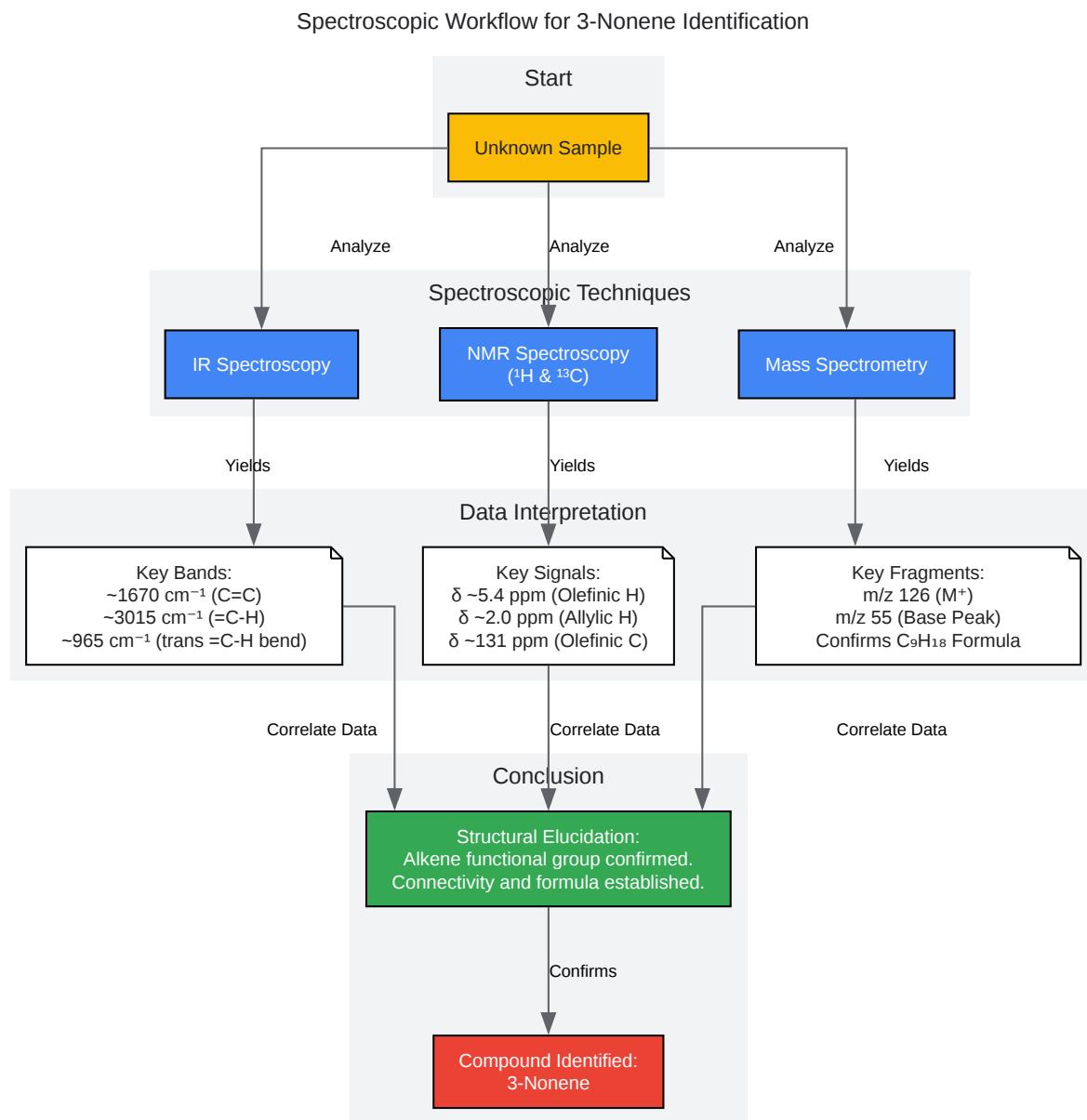
- Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[8]
- Shimming: The magnetic field homogeneity is optimized to ensure sharp, symmetrical peaks.[8]
- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).
- Spectrum Collection: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the spectrum. ^1H NMR spectra are typically acquired quickly, while ^{13}C NMR requires more scans due to its lower natural abundance.

Mass Spectrometry (MS) Protocol (EI-MS)

- Sample Introduction: For a volatile liquid like **3-nonene**, the sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.[10]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum environment. This process, known as Electron Impact (EI) ionization, ejects an electron from the molecule to form a radical cation, the molecular ion $[\text{M}]^+$.[11]
- Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. This fragmentation is a reproducible process that is characteristic of the molecule's structure.[10]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[11]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment versus its m/z ratio.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound as **3-nonene** by integrating data from IR, NMR, and MS.



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Caption: Workflow for **3-Nonene** identification via spectroscopy.

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